Ethylenedicysteine

Catalog No.
S527557
CAS No.
14344-48-0
M.F
C8H16N2O4S2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenedicysteine

CAS Number

14344-48-0

Product Name

Ethylenedicysteine

IUPAC Name

(2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid

Molecular Formula

C8H16N2O4S2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1

InChI Key

BQHFYSWNHZMMDO-WDSKDSINSA-N

SMILES

C(CNC(CS)C(=O)O)NC(CS)C(=O)O

solubility

Soluble in DMSO

Synonyms

Ethylenedicysteine; L,L-ethylenedicysteine;

Canonical SMILES

C(CNC(CS)C(=O)O)NC(CS)C(=O)O

Isomeric SMILES

C(CN[C@@H](CS)C(=O)O)N[C@@H](CS)C(=O)O

The exact mass of the compound Ethylenedicysteine is 268.0551 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254031. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ethylenedicysteine (EDC), specifically the N,N'-Ethylene-bis(L-cysteine) or L,L-EC isomer (CAS: 14344-48-0), is a high-affinity tetradentate chelating agent. Its structure, featuring a pre-organized N2S2 donor set derived from two L-cysteine units linked by an ethylene bridge, is optimized for forming stable, well-defined octahedral complexes with various metal ions. This specific stereochemistry and donor arrangement are critical for its primary application as a ligand in radiopharmaceuticals, particularly for complexing with technetium-99m (99mTc) to create renal function imaging agents. The compound's value is defined by the high stability of its metal complexes and the specific biological handling of the L,L-isomer.

Substituting N,N'-Ethylene-bis(L-cysteine) with its stereoisomers (e.g., D,D-EC or D,L-EC) or with simpler aminothiols like cysteine is not viable for performance-critical applications. The predefined spatial arrangement of the N2S2 donors in the L,L-isomer is essential for achieving the required complex stability and geometry. Crucially, stereochemistry dictates in-vivo performance; for instance, the renal clearance of 99mTc-labeled L,L-EC is markedly different from its D,L-EC diastereomer, making isomer selection a critical procurement decision for developing agents with specific pharmacokinetic profiles. Simpler thiols lack the tetradentate structure needed to form the highly stable complexes that prevent metal release or exchange in biological systems.

Superior Renal Clearance Profile Compared to Common 99mTc-MAG3 Agent

In comparative studies, the 99mTc complex of L,L-Ethylenedicysteine (99mTc-L,L-EC) demonstrates a significantly more favorable pharmacokinetic profile for renal imaging than the widely used substitute, 99mTc-mercaptoacetyltriglycine (99mTc-MAG3). The plasma clearance of 99mTc-L,L-EC averaged 71% of the gold-standard 125I-OIH, whereas 99mTc-MAG3 clearance was only 52% of the same standard, indicating a more efficient renal extraction for L,L-EC. Furthermore, plasma-protein binding of 99mTc-L,L-EC is lower than that of 99mTc-MAG3, contributing to a higher plasma clearance and distribution volume.

Evidence DimensionPlasma Clearance (as % of 125I-OIH clearance)
Target Compound Data71%
Comparator Or Baseline99mTc-MAG3: 52%
Quantified Difference36.5% higher relative clearance efficiency
ConditionsComparative study in renal transplant recipients, normal volunteers, and patients with renal insufficiency.

For developers of renal imaging agents, selecting L,L-EC provides a precursor for a tracer with faster, more efficient clearance, potentially leading to higher quality images and more accurate renal function measurements.

Critical Impact of Stereoisomer Selection on In-Vivo Performance

The choice of stereoisomer is a critical determinant of biological function, a key differentiator for procurement. In a direct comparison of 99mTc-labeled ethylenedicysteine isomers in humans, the L,L-EC (target) and D,D-EC enantiomers showed significantly more rapid excretion than the meso-form, D,L-EC. The clearance ratio relative to the reference agent OIH was 70% for L,L-EC, but dropped to just 40% for the D,L-EC diastereomer. This demonstrates that seemingly minor structural changes lead to profoundly different pharmacokinetic outcomes.

Evidence DimensionRenal Clearance Ratio (EC isomer / OIH)
Target Compound DataL,L-EC: 70% ± 3%
Comparator Or BaselineD,L-EC (meso isomer): 40% ± 5%
Quantified DifferenceL,L-EC exhibits a 75% higher renal clearance ratio than its meso-isomer.
ConditionsComparative study in human volunteers.

This highlights the non-interchangeability of EDC isomers; projects requiring high renal clearance must specifically procure the L,L- or D,D-isomer, not the meso-form or an undefined mixture.

Process Advantage: Efficient, High-Purity Labeling Without Boiling

L,L-Ethylenedicysteine offers a significant process advantage in the formulation of radiopharmaceutical kits. It can be efficiently labeled with 99mTc to obtain a highly pure and stable tracer agent without a boiling step, which is a known disadvantage for alternatives like 99mTc-MAG3. Lyophilized, single-vial kits of L,L-EC can be prepared that remain stable and allow for easy reconstitution and labeling, achieving a mean radiochemical purity of 97.4% under routine conditions. This simplifies the preparation workflow in a clinical or laboratory setting, reducing potential sources of error and improving reproducibility.

Evidence DimensionRequired Labeling Condition
Target Compound DataNo boiling required; stable single-vial kit formulation is feasible.
Comparator Or Baseline99mTc-MAG3: Requires a boiling step during preparation.
Quantified DifferenceElimination of heating step, simplifying workflow.
ConditionsStandard radiopharmaceutical kit preparation for 99mTc labeling.

Procuring L,L-EC enables the development and production of user-friendly, 'shake-and-bake' style radiopharmaceutical kits that are faster and simpler to use than those requiring heating, a key advantage for commercial products.

Precursor for Next-Generation Renal Function Imaging Agents

Based on its superior renal clearance compared to 99mTc-MAG3 and its high, isomer-specific excretion rate, L,L-Ethylenedicysteine is the right choice for developing and manufacturing high-performance radiopharmaceuticals for quantitative renal function studies.

Formulation of Simplified, No-Boil Radiopharmaceutical Kits

The ability to form stable, high-purity 99mTc complexes without heating makes L,L-Ethylenedicysteine an ideal precursor for user-friendly, single-vial lyophilized kits. This simplifies the final preparation process, a significant advantage for clinical adoption and commercial distribution.

Backbone for Stereospecific Metallodrugs and Probes

The profound impact of L,L-EC's stereochemistry on its in-vivo behavior makes it a valuable platform for research into stereospecific metal-based drugs and diagnostic probes, where precise control over pharmacokinetics is essential.

Development of Agents for Assessing Renal Transplant Function

The demonstrated utility and favorable clearance properties of 99mTc-L,L-EC in patients with a wide range of renal function, including transplant recipients, makes this compound a priority choice for developing tracers targeted at monitoring the viability and function of transplanted kidneys.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.4

Exact Mass

268.0551

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M0942C52XH

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024
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4: Dharmalingam A, Pawar SU, Parelkar SV, Shetye SS, Ghorpade MK, Tilve GH. Tc-99m Ethylenedicysteine and Tc-99m Dimercaptosuccinic Acid Scintigraphy-Comparison of the Two for Detection of Scarring and Differential Cortical Function. Indian J Nucl Med. 2017 Apr-Jun;32(2):93-97. doi: 10.4103/0972-3919.202240. PubMed PMID: 28533635; PubMed Central PMCID: PMC5439197.
5: Kuśmierek J, Bieńkiewicz M, Konecki T, Surma M, Sosnowski M, Płachcińska A. Usefulness of clearance parametric images in detection of regional renal parenchyma dysfunction. Nucl Med Rev Cent East Eur. 2017;20(1):39-44. doi: 10.5603/NMR.a2016.0042. PubMed PMID: 28218346.
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12: Wrońska-Nofer T, Pisarska A, Trzcinka-Ochocka M, Hałatek T, Stetkiewicz J, Braziewicz J, Nofer JR, Wąsowicz W. Scintigraphic assessment of renal function in steel plant workers occupationally exposed to lead. J Occup Health. 2015;57(2):91-9. doi: 10.1539/joh.14-0115-OA. Epub 2015 Jan 10. PubMed PMID: 25735505.
13: Cichocki P, Surma M, Woźnicki W, Bieńkiewicz M, Płachcińska A, Kuśmierek J. Preliminary assessment of interand intraobserver reproducibility, and normative values of renal mean transit time (MTT) and parenchymal transit time (PTT) for 99mTc-etylenodicysteine. Nucl Med Rev Cent East Eur. 2015;18(1):29-34. doi: 10.5603/NMR.2015.0007. PubMed PMID: 25633514.
14: Kuśmierek J, Pietrzak-Stelmasiak E, Bieńkiewicz M, Woźnicki W, Surma M, Frieske I, Płachcińska A. Diagnostic efficacy of parametric clearance images in detection of renal scars in children with recurrent urinary tract infections. Ann Nucl Med. 2015 Apr;29(3):313-8. doi: 10.1007/s12149-014-0944-4. Epub 2015 Jan 7. PubMed PMID: 25563578.
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19: Sohaib M, Rafique A, Saeed S, Afshan A. A comparison of single plasma sample methods to estimate renal clearance using 99mTc-ethylenedicysteine and 99mTc-mercaptoacetyltriglycine. Clin Physiol Funct Imaging. 2013 Sep;33(5):353-8. doi: 10.1111/cpf.12034. Epub 2013 Mar 18. PubMed PMID: 23701132.
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